molecular formula C17H18F3NO B7765368 Fluoxetine CAS No. 57226-07-0

Fluoxetine

Cat. No.: B7765368
CAS No.: 57226-07-0
M. Wt: 309.33 g/mol
InChI Key: RTHCYVBBDHJXIQ-UHFFFAOYSA-N
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Description

Fluoxetine, commonly known by its trade name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It is widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, panic disorder, and premenstrual dysphoric disorder . This compound was first approved by the United States Food and Drug Administration in 1987 and has since become one of the most well-known and widely used antidepressants.

Preparation Methods

Fluoxetine can be synthesized through multiple synthetic routes. One common method involves the reaction of 3-chloropropylamine with 4-trifluoromethylphenol to form the intermediate 3-(4-trifluoromethylphenoxy)propylamine. This intermediate is then methylated using methyl iodide to produce this compound . Industrial production methods often utilize flow chemistry processes, which offer advantages over traditional flask methods by improving efficiency and scalability .

Chemical Reactions Analysis

Fluoxetine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form northis compound, an active metabolite.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Fluoxetine has a wide range of scientific research applications:

Mechanism of Action

Fluoxetine exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the levels of serotonin available in the synaptic cleft. This action helps regulate mood, reduce anxiety, and alleviate symptoms of depression. The primary molecular target of this compound is the serotonin transporter (SERT), which it binds to and inhibits .

Comparison with Similar Compounds

Fluoxetine is often compared with other SSRIs such as sertraline, citalopram, and paroxetine. While all these compounds share a similar mechanism of action, this compound is unique in its longer half-life and lower risk of withdrawal symptoms. Compared to tricyclic antidepressants like amitriptyline, this compound has a more favorable side effect profile and is better tolerated .

Similar Compounds

  • Sertraline
  • Citalopram
  • Paroxetine
  • Amitriptyline

This compound’s unique properties and extensive research applications make it a valuable compound in both clinical and scientific settings.

Properties

IUPAC Name

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59333-67-4 (hydrochloride)
Record name Fluoxetine [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID7023067
Record name Fluoxetine
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Molecular Weight

309.33 g/mol
Source PubChem
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Physical Description

Solid
Record name Fluoxetine
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Boiling Point

395.1°C at 760 mmHg
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Solubility

insoluble, 1.70e-03 g/L
Record name Fluoxetine
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Mechanism of Action

The monoaminergic hypothesis of depression emerged in 1965 and linked depression with dysfunction of neurotransmitters such as noradrenaline and serotonin. Indeed, low levels of serotonin have been observed in the cerebrospinal fluid of patients diagnosed with depression. As a result of this hypothesis, drugs that modulate levels of serotonin such as fluoxetine were developed. Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) and as the name suggests, it exerts it's therapeutic effect by inhibiting the presynaptic reuptake of the neurotransmitter serotonin. As a result, levels of 5-hydroxytryptamine (5-HT) are increased in various parts of the brain. Further, fluoxetine has high affinity for 5-HT transporters, weak affinity for noradrenaline transporters and no affinity for dopamine transporters indicating that it is 5-HT selective. Fluoxetine interacts to a degree with the 5-HT2C receptor and it has been suggested that through this mechanism, it is able to increase noradrenaline and dopamine levels in the prefrontal cortex.
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CAS No.

54910-89-3, 57226-07-0
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Record name Benzenepropanamine, N-methyl-γ-[4-(trifluoromethyl)phenoxy]
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Melting Point

179 - 182 °C
Record name Fluoxetine
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Record name Fluoxetine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014615
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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